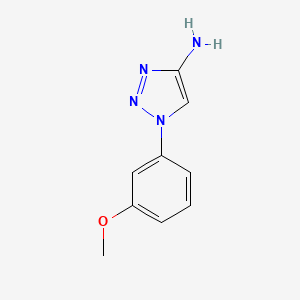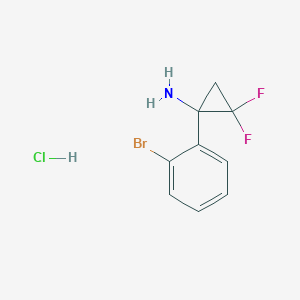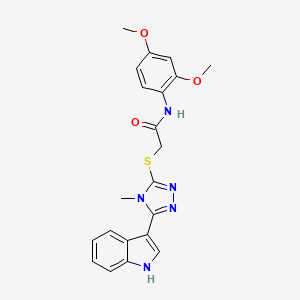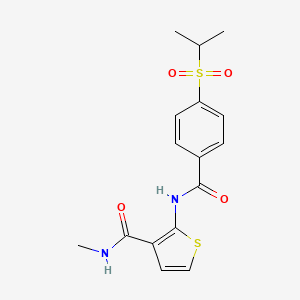![molecular formula C10H14Cl2N2 B2840144 1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2472671-94-4](/img/structure/B2840144.png)
1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular weight of 205.09 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9ClN2.ClH/c9-7-2-1-6 (5-11-7)8 (10)3-4-8;/h1-2,5H,3-4,10H2;1H . This indicates the presence of a cyclobutan-1-amine group attached to a 6-chloropyridin-3-yl group. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 205.09 .Applications De Recherche Scientifique
Building Blocks for Heterocycles
Researchers have demonstrated the utility of related polyhalogenated nitrobutadienes in synthesizing highly functionalized heterocycles, showcasing the potential of compounds like "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" in forming complex and rigid structures such as 6-amino-3-azabicyclo[3.1.0]hexane moieties through nucleophilic substitution reactions (Zapol’skii et al., 2012). This work underscores the compound's relevance in generating novel heterocyclic compounds.
Catalysts in Hydroamination
The compound's framework can also serve as a precursor in catalytic processes, particularly in hydroamination reactions. For instance, a kinetic study compared the efficiency of homogeneous and heterogeneous catalysts for cyclization reactions, highlighting the broader applicability of such structures in catalyzing direct additions of amine N-H bonds to C=C multiple bonds, thereby contributing to the development of new catalytic methodologies (Müller et al., 2003).
Cycloisomerizations
Further applications include the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, where the structural motifs similar to "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" can be used to generate cyclobutanones or methanopyrrolidine subunits under mild conditions, demonstrating the compound's potential in synthesizing carbonyl compounds and heterocycles with high diastereoselectivity (Couty et al., 2009).
Synthesis of Polysubstituted Aminocyclobutanes
The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through diastereo- and enantioselective processes demonstrates the compound's utility in creating biologically active structures. The use of CuH-catalyzed hydroamination has shown significant potential in generating these complex molecules, which are crucial in medicinal chemistry (Feng et al., 2019).
Cycloaddition Reactions
Cycloaddition reactions utilizing similar structures have been explored for the synthesis of 3-amino- or 6-cyano-substituted 2-pyridinone systems, indicating the versatility of "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" in contributing to novel ring transformation methodologies (Vandenberghe et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-2-8(7-13-9)6-10(12)4-1-5-10;/h2-3,7H,1,4-6,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLPRMPGKYDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CN=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2840061.png)
![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)



![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)
![3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840072.png)
![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)
![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)

![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)

![4-[(2,6-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2840080.png)
![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)